[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate
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Description
Agrocinopine A is a member of the class of agrocinopines that consists of sucrose and L-arabinose units joined via a phosphodiester linkage between position 4(F) of sucrose and position 2 of arabinose. It has a role as a plant metabolite. It derives from a sucrose and a L-arabinopyranose.
Scientific Research Applications
Solubility in Ethanol-Water Solutions
The solubility of various saccharides, including a compound structurally similar to the requested one, in ethanol-water mixtures, has been studied. These saccharides demonstrate varying solubility levels depending on the ethanol mass fraction and temperature. This research is crucial for understanding the solubility behavior of complex saccharides in mixed solvents, which is essential for various industrial and pharmaceutical applications (Gong et al., 2012).
Synthesis and Application in Nanocatalysts
A related compound, 2-amino glucose, has been used as a substrate in the synthesis of NiFe2O4@SiO2@amino glucose, demonstrating its potential in creating environmentally friendly procedures for synthesizing complex organic compounds. This highlights the role of such saccharides in green chemistry and their application in the synthesis of high-purity products (Aghazadeh & Nikpassand, 2019).
Role in Blood Glucose Regulation
A computational study on a structurally similar compound identified its potential role in diabetes management. It targets various enzymes involved in blood glucose regulation, emphasizing the importance of such compounds in therapeutic applications for diabetes (Muthusamy & Krishnasamy, 2016).
Use in Asymmetric Catalytic Reactions
Chiral hydroxyl phospholanes synthesized from D-mannitol, structurally related to the requested compound, have shown significant rate acceleration in Baylis-Hillman reactions. They are also effective as catalysts in asymmetric hydrogenation, demonstrating the compound's potential in catalyzing chemical reactions with high enantioselectivity (Li, Zhang, Xiao, & Zhang, 2000).
Properties
Molecular Formula |
C17H31O18P |
---|---|
Molecular Weight |
554.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C17H31O18P/c18-1-6-9(23)10(24)11(25)16(31-6)33-17(4-20)14(26)12(7(2-19)32-17)34-36(28,29)35-13-8(22)5(21)3-30-15(13)27/h5-16,18-27H,1-4H2,(H,28,29)/t5-,6+,7+,8-,9+,10-,11+,12+,13+,14-,15?,16+,17-/m0/s1 |
InChI Key |
BUKOQCAFSQWRGX-DPGNQJJNSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C(O1)O)OP(=O)(O)O[C@@H]2[C@H](O[C@@]([C@H]2O)(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)OP(=O)(O)OC2C(OC(C2O)(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O |
Origin of Product |
United States |
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